N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 618427-59-1
VCID: VC16143900
InChI: InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C18H17F2N3O2S2
Molecular Weight: 409.5 g/mol

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 618427-59-1

Cat. No.: VC16143900

Molecular Formula: C18H17F2N3O2S2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide - 618427-59-1

Specification

CAS No. 618427-59-1
Molecular Formula C18H17F2N3O2S2
Molecular Weight 409.5 g/mol
IUPAC Name N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24)
Standard InChI Key VFIKAQRHCCVTOQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, reflects its intricate architecture . Alternative designations include:

SynonymSource Identifier
618427-59-1CAS Registry
STL338916Vendor Code
AKOS002188374Commercial Catalog

Molecular and Structural Descriptors

The compound’s molecular formula, C₁₈H₁₇F₂N₃O₂S₂, was confirmed via high-resolution mass spectrometry . Key structural features include:

  • A thieno[2,3-d]pyrimidin-4-one core substituted with ethyl and methyl groups at positions 3, 5, and 6.

  • A sulfanylacetamide side chain linked to a 3,4-difluorophenyl group.

The SMILES string CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C and InChIKey NVLKKBZGRPSFMN-UHFFFAOYSA-N enable precise computational modeling .

Physicochemical Properties

Thermodynamic and Solubility Profiles

While experimental data on melting point or logP are unavailable, predictive models suggest:

  • Hydrophobicity: Estimated logP ≈ 3.2 (moderate lipophilicity).

  • Solubility: Poor aqueous solubility (<1 mg/mL) due to aromatic and heterocyclic domains.

Spectroscopic Signatures

  • IR: Expected carbonyl stretches at ~1,680 cm⁻¹ (pyrimidinone) and ~1,710 cm⁻¹ (acetamide).

  • NMR: ¹⁹F NMR would show distinct shifts for the difluorophenyl group .

Synthetic Routes and Manufacturing

Proposed Synthesis Pathway

Though explicit protocols are undisclosed, a plausible route involves:

  • Core Formation: Condensation of 4-amino-5,6-dimethylthiophene-2-carboxylate with ethyl isocyanate to construct the thienopyrimidinone ring.

  • Sulfuration: Thiolation at position 2 using Lawesson’s reagent.

  • Acetamide Coupling: Reaction with 2-chloro-N-(3,4-difluorophenyl)acetamide under basic conditions.

Purification and Quality Control

  • Final purification likely employs reverse-phase HPLC, as indicated by vendor specifications .

  • Purity thresholds for biological testing typically exceed 95% (confirmed via LC-MS).

R Group on AcetamideBRD3-BDII IC₅₀ (nM)Selectivity Ratio (vs. BRD4)
2-Fluorophenyl85 ± 3100
3,4-DifluorophenylData pendingInference from analogs

Data adapted from bioRxiv (2021) on related thienopyrimidines .

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